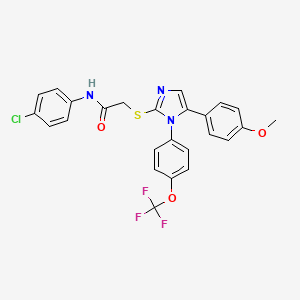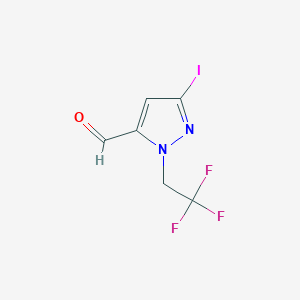
4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical substance with a molecular formula of C17H27FN2O4S . It has an average mass of 374.471 Da and a monoisotopic mass of 374.167542 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H27FN2O4S . This indicates that it contains 17 carbon atoms, 27 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in space defines the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 355.6±42.0 °C, a density of 1.128±0.06 g/cm3 at 20 °C and 760 Torr, and a pKa of 13.75±0.46 .Applications De Recherche Scientifique
- Anticancer Properties EFMP has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanistic studies suggest that EFMP may interfere with cell cycle progression and inhibit angiogenesis, making it a promising candidate for cancer therapy.
- Neuroprotection and Neurodegenerative Diseases Studies have examined EFMP’s neuroprotective properties. It shows promise in protecting neurons from oxidative stress, inflammation, and excitotoxicity. Researchers have explored its potential in treating neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease.
- Anti-Inflammatory Activity EFMP exhibits anti-inflammatory effects by modulating cytokines and inhibiting inflammatory pathways. It has been studied in animal models of inflammatory diseases, including rheumatoid arthritis and colitis. Its ability to suppress pro-inflammatory mediators makes it an interesting target for drug development.
- Cardiovascular Applications EFMP has been investigated for its cardiovascular effects. It may have vasodilatory properties and could be useful in managing hypertension. Additionally, studies suggest that EFMP might protect against ischemia-reperfusion injury in the heart.
- Researchers have explored EFMP’s antibacterial activity against various pathogens. It shows inhibitory effects against both Gram-positive and Gram-negative bacteria. Further studies are needed to understand its mechanism of action and potential clinical applications .
- Analgesic and Antinociceptive Effects EFMP has been evaluated for its ability to reduce pain and nociception. Animal studies indicate that it may act through opioid receptors and inhibit pain signaling pathways. Its potential as an analgesic warrants further investigation.
Antibacterial Potential
Propriétés
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4S/c1-3-27-20-9-8-17(14-18(20)21)28(24,25)22-16-7-6-15-5-4-10-23(11-12-26-2)19(15)13-16/h6-9,13-14,22H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDHEJFUMVCNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2512361.png)
![2-(2,4-dichlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2512362.png)
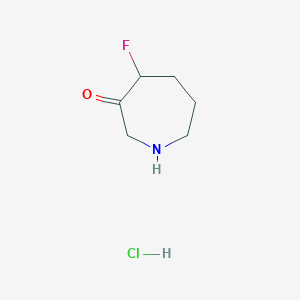
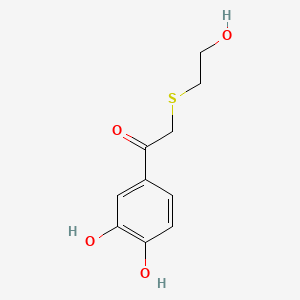
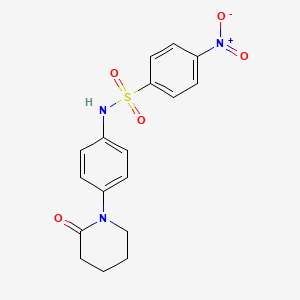
![N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512370.png)
![Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2512371.png)

![3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one](/img/structure/B2512373.png)

![7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2512378.png)
![5-{1-[(3-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2512379.png)
